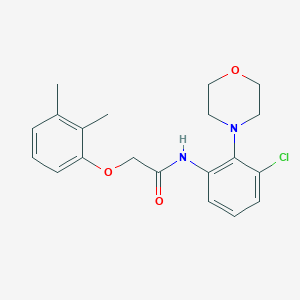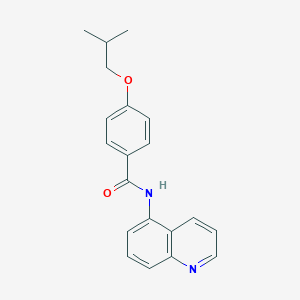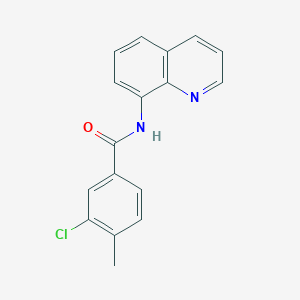![molecular formula C27H28ClN3O3 B244446 N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244446.png)
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide, also known as BRL-15572, is a small molecule antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists are a class of drugs that have been investigated for their potential use in the treatment of sleep disorders, anxiety, and addiction. BRL-15572 is a selective antagonist of the orexin-1 receptor, which means it binds to and blocks the activity of this receptor without affecting other receptors in the brain.
Mecanismo De Acción
The orexin-1 receptor is a G protein-coupled receptor that is primarily expressed in the brain. The activation of the orexin-1 receptor by its natural ligands, orexin-A and orexin-B, promotes wakefulness, arousal, and feeding behavior. Antagonists of the orexin-1 receptor, such as N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide, block the activity of this receptor and can therefore promote sleep, reduce anxiety, and decrease food intake.
Biochemical and Physiological Effects:
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been shown to have several biochemical and physiological effects in preclinical studies. For example, N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been shown to decrease wakefulness and increase sleep in rats. N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has also been shown to reduce anxiety-like behavior in mice and to decrease food intake in rats. These effects are consistent with the known role of the orexin-1 receptor in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide in lab experiments is its selectivity for the orexin-1 receptor. This means that N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide can be used to investigate the specific role of this receptor in various physiological and behavioral processes without affecting other receptors in the brain. One limitation of using N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide is that it is a small molecule antagonist and therefore has limited blood-brain barrier penetration. This means that higher doses of N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide may be required to achieve therapeutic effects in vivo.
Direcciones Futuras
There are several potential future directions for research on N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide and orexin-1 receptor antagonists. One direction is to investigate the potential use of these drugs in the treatment of sleep disorders, anxiety, and addiction in humans. Another direction is to investigate the role of the orexin-1 receptor in other physiological and behavioral processes, such as pain perception and learning and memory. Finally, future research could focus on the development of more potent and selective orexin-1 receptor antagonists with improved blood-brain barrier penetration and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide involves several steps, including the reaction of 3-chloro-4-aminobenzonitrile with 4-(4-propoxybenzoyl)piperazine in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to form the final product, N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide. The synthesis of N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been used in several scientific studies to investigate the role of the orexin-1 receptor in various physiological and behavioral processes. For example, N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been used to investigate the role of the orexin-1 receptor in the regulation of sleep and wakefulness, stress and anxiety, addiction, and feeding behavior. N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has also been used in preclinical studies to evaluate its potential as a therapeutic agent for the treatment of these disorders.
Propiedades
Fórmula molecular |
C27H28ClN3O3 |
|---|---|
Peso molecular |
478 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H28ClN3O3/c1-2-18-34-23-11-8-21(9-12-23)27(33)31-16-14-30(15-17-31)25-13-10-22(19-24(25)28)29-26(32)20-6-4-3-5-7-20/h3-13,19H,2,14-18H2,1H3,(H,29,32) |
Clave InChI |
BNRQWDKKLGLBAY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244364.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide](/img/structure/B244366.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)



![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)





